![molecular formula C12H15N7O5 B114751 N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide CAS No. 154094-90-3](/img/structure/B114751.png)
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide, also known as MNRP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. MNRP is a member of the nitroimidazole family of compounds, which are known for their antibacterial, antifungal, and antiprotozoal properties. In
Applications De Recherche Scientifique
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide has been extensively studied in the field of cancer research due to its potential as a radiosensitizer. Radiosensitizers are compounds that enhance the sensitivity of cancer cells to radiation therapy, thereby increasing the effectiveness of the treatment. This compound has been shown to sensitize cancer cells to radiation by inhibiting the repair of DNA damage caused by radiation. This makes this compound a promising candidate for use in combination with radiation therapy for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide involves the inhibition of DNA repair enzymes, specifically poly(ADP-ribose) polymerase (PARP) and DNA ligase III. These enzymes play a crucial role in the repair of DNA damage caused by radiation therapy. By inhibiting these enzymes, this compound prevents the repair of DNA damage, leading to the accumulation of unrepaired DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. In addition to its radiosensitizing properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. These properties make this compound a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide in lab experiments is its ability to enhance the effectiveness of radiation therapy in cancer cells. This makes it a valuable tool for studying the mechanisms of radiation therapy and developing new treatment strategies. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide. One potential area of research is the development of more efficient synthesis methods for this compound to improve its yield and solubility. Another area of research is the investigation of this compound's potential as a treatment for other diseases, such as inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in combination with radiation therapy for the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide involves the reaction of 2-methyl-5-nitroimidazole with ethylene dibromide to produce 2-(2-methyl-5-nitroimidazol-1-yl)ethyl bromide. This intermediate is then reacted with 2-nitroimidazole in the presence of sodium hydride to produce this compound. The overall yield of this synthesis method is around 50%.
Propriétés
Numéro CAS |
154094-90-3 |
|---|---|
Formule moléculaire |
C12H15N7O5 |
Poids moléculaire |
337.29 g/mol |
Nom IUPAC |
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide |
InChI |
InChI=1S/C12H15N7O5/c1-9-15-8-11(18(21)22)17(9)7-4-13-10(20)2-5-16-6-3-14-12(16)19(23)24/h3,6,8H,2,4-5,7H2,1H3,(H,13,20) |
Clé InChI |
VALXKZQMIDSFJS-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCNC(=O)CCN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1=NC=C(N1CCNC(=O)CCN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
N-[3-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-2-nitro-2H-imidazol-1-y l]propanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



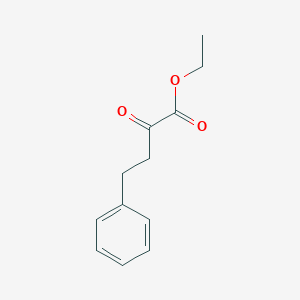
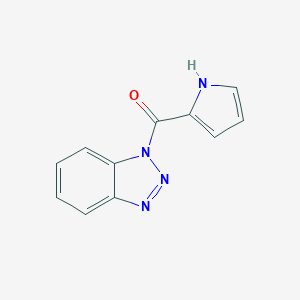
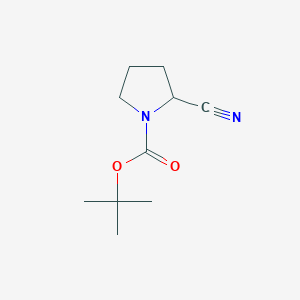
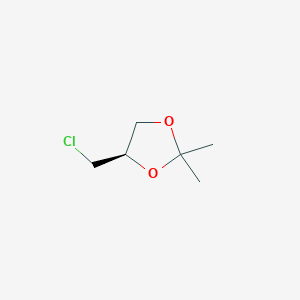
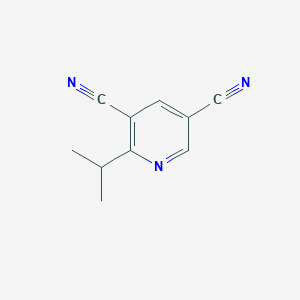
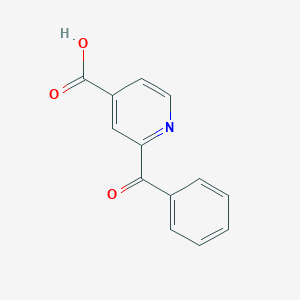
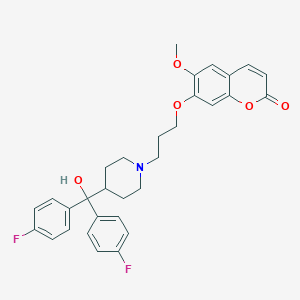
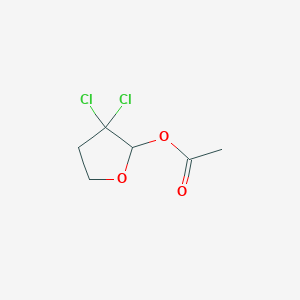


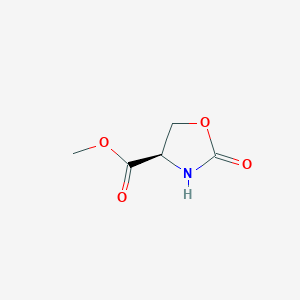

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B114698.png)
